molecular formula C10H18O B1204204 1,4-Cineole CAS No. 470-67-7

1,4-Cineole

Cat. No. B1204204
CAS RN: 470-67-7
M. Wt: 154.25 g/mol
InChI Key: RFFOTVCVTJUTAD-UHFFFAOYSA-N
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Description

1,4-Cineole, also known as eucalyptol, is a natural compound predominantly found in the essential oils of various aromatic plants. It is recognized for its significant pharmacological properties, including anti-inflammatory and antioxidant effects, primarily through the regulation of NF-κB and Nrf2 pathways. This compound has been extensively utilized in the treatment of respiratory diseases and cardiovascular conditions. Despite various administration routes for 1,8-cineole, there has been a focus on developing formulations to enhance its stability and bioavailability (Cai et al., 2020).

Synthesis Analysis

1,4-Cineole undergoes a series of biological transformations in organisms, leading to the formation of diverse metabolites such as 9-hydroxy-1,4-cineole and 1,4-cineole-9-carboxylic acid. These metabolites highlight the compound's reactive nature and its metabolic pathway complexity (Asakawa et al., 1988).

Molecular Structure Analysis

The molecular structure of 1,8-cineole has been studied through both experimental and theoretical approaches, providing insights into its complex fluid structure. Macroscopic and microscopic studies, including quantum computations and classical molecular dynamics simulations, have been utilized to explore its behavior (Aparicio et al., 2007).

Chemical Reactions and Properties

1,4-Cineole undergoes various chemical transformations, yielding cineolic acid derivatives and N-phenylimides, showcasing its versatile chemical reactivity and the potential for the synthesis of diverse chemical products (Silvestre et al., 1997).

Scientific Research Applications

  • Allelopathic Effects in Agriculture : 1,4-Cineole has been shown to inhibit the growth of roots and shoots in certain plant species, causing morphological distortions. It also significantly impacts photosynthesis, as evident in its effect on chlorophyll fluorescence data (Romagni, Allen, & Dayan, 2004).

  • Role in Wine Aroma : In the winemaking industry, 1,4-Cineole contributes to the aroma profile of certain wines. It's particularly noted in Australian Cabernet Sauvignon wines, where it contributes to the hay, dried herbs, and blackcurrant aromas (Antalick et al., 2015).

  • Potential in Biofuel Production : The catalytic deoxygenation of 1,4-Cineole can generate high-density hydrocarbons, showing potential as a renewable diesel fuel (Meylemans et al., 2014).

  • Biotransformation Studies : Metabolic studies in rabbits have shown that 1,4-Cineole can be converted into various metabolites, indicating its biotransformation capabilities (Asakawa, Toyota, & Ishida, 1988).

  • Pharmacological Effects : Studies have shown that 1,4-Cineole exhibits anxiolytic-like effects in animal models, indicating potential for use in treating anxiety and depression (Gomes et al., 2010).

  • Antibacterial Applications : Research into nanoemulsions containing 1,4-Cineole has demonstrated enhanced antibacterial activity against certain bacterial strains, highlighting its potential in medical applications (Lima et al., 2021).

  • Anticancer Properties : In vitro studies have revealed that 1,8-Cineole can induce apoptosis in certain human leukemia cell lines, suggesting its potential role in cancer therapy (Sampath et al., 2018).

  • Gastroprotective Effects : 1,8-Cineole has demonstrated gastroprotective effects against ethanol-induced gastric mucosal damage in rats, potentially through antioxidant and lipoxygenase inhibitory actions (Santos & Rao, 2001).

  • Neurophysiological Research : 1,8-Cineole has been shown to impact electrophysiological parameters of neurons, suggesting its potential application in neurological studies (Ferreira-da-Silva et al., 2009).

Safety And Hazards

1,4-Cineole is a flammable liquid and vapor . It may cause an allergic skin reaction . Containers may explode when heated and vapors may form explosive mixtures with air . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

1,4-Cineole has been identified in Australian red wines and its contribution to the aroma of Cabernet Sauvignon wine has been investigated . It could be a key compound in the eucalyptus aroma of aged Valpolicella wines . The amount of 1,4-Cineole and p-cymene was linked not only to wine aging but also to grape variety .

properties

IUPAC Name

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
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InChI

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RFFOTVCVTJUTAD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(CC2)C
Source PubChem
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID3047396
Record name 1,4-Cineole
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Molecular Weight

154.25 g/mol
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Physical Description

Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma
Record name 1,4-Epoxy-p-menthane
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

173-174 °C, 65.00 °C. @ 16.00 mm Hg
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
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Solubility

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.8997 @ 20 °C, 0.850-0.908
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Vapor Pressure

1.93 [mmHg]
Record name 1,4-Epoxy-p-menthane
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Product Name

1,4-Cineole

Color/Form

COLORLESS LIQ

CAS RN

470-67-7
Record name 1,4-Cineole
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Record name 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-
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Record name 1,4-CINEOLE
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Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
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Melting Point

1 °C
Record name 1,4-EPOXY-P-MENTHANE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-Cineole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
EJL Lana, KA da Silva Rocha, IV Kozhevnikov… - Journal of Molecular …, 2006 - Elsevier
The isomerization of α-terpineol (1) catalyzed by heteropoly acid H 3 PW 12 O 40 (PW) in homogeneous and heterogeneous systems yields 1,8-cineole (2) and 1,4-cineole (3), both …
Number of citations: 58 www.sciencedirect.com
G Antalick, S Tempère, K Šuklje… - Journal of Agricultural …, 2015 - ACS Publications
This work reports the quantitation and sensory characterization of 1,4-cineole in red wine for the first time. A headspace–solid-phase microextraction–gas chromatography–mass …
Number of citations: 35 pubs.acs.org
WG Liu, A Goswami, RP Steffek… - The Journal of …, 1988 - ACS Publications
The stereochemistries of microbial hydroxylations of l-methyl-4-(l-methylethyl)-7-oxabicyclo [2.2. 1] heptane (1, 4-cineole) were examined with Bacillus cereus and Streptomyces griseus …
Number of citations: 37 pubs.acs.org
Y Asakawa, M Toyota, T Ishida - Xenobiotica, 1988 - Taylor & Francis
1.The metabolism of 1,4-cineole, a monoterpene ether, was studied in the rabbit. 2.Four neutral and one acidic metabolites were isolated from the urine and shown to be 9-hydroxy-1,4-…
Number of citations: 30 www.tandfonline.com
G Dougnon, M Ito - Molecules, 2020 - mdpi.com
The anxiolytic and antidepressant-like activities of the naturally occurring monoterpene 1,8-cineole and its structural isomer 1,4-cineole were evaluated in mice via inhalation …
Number of citations: 35 www.mdpi.com
JPN Rosazza, JJ Steffens, FS Sariaslani… - Applied and …, 1987 - Am Soc Microbiol
Microorganisms were examined for their potential to hydroxylate the oxygenated monoterpene 1,4-cineole. Using gas chromatography and thin-layer chromatography, screening …
Number of citations: 37 journals.asm.org
C Medcraft, M Schnell - Zeitschrift für Physikalische Chemie, 2016 - degruyter.com
The rotational spectra of the two structurally related molecules, 1,4-cineole and 1,8-cineole (eucalyptol), were measured between 2–8.5 GHz with chirped pulse Fourier transform …
Number of citations: 16 www.degruyter.com
M Miyazawa, M Shindo, T Shimada - Xenobiotica, 2001 - Taylor & Francis
1. Oxidation of 1,4-cineole, a monoterpene cyclic ether, was studied in rat and human liver microsomes and recombinant cytochrome P450 (P450 or CYP) enzymes expressed in insect …
Number of citations: 47 www.tandfonline.com
CY Jiang, C Wang, NX Xu, T Fujita… - Journal of …, 2016 - Wiley Online Library
Although transient receptor potential ( TRP ) channels expressed in the spinal substantia gelatinosa play a role in modulating nociceptive transmission, their properties have not been …
Number of citations: 23 onlinelibrary.wiley.com
W Liu, JP Rosazza - Applied and environmental microbiology, 1993 - Am Soc Microbiol
A cytochrome P-450-dependent monooxygenase system that catalyzes the stereospecific hydroxylation of the monoterpene substrate 1,4-cineole was demonstrated in cell-free …
Number of citations: 17 journals.asm.org

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